(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS number 1239015-83-8
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS number 1239015-83-8
Title: The Architecture of Asymmetric Acyl Transfer: An In-Depth Technical Guide to (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (Benzyl-BTM)
1. Executive Summary & Structural Significance (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (CAS 1239015-83-8), commonly referred to as Benzyl-BTM, represents a highly evolved class of chiral Lewis base organocatalysts[]. Originating from the structural scaffold of the anthelmintic drug levamisole and Birman’s pioneering Benzotetramisole (BTM)[2], this isothiourea derivative is engineered for exquisite enantiocontrol in acyl transfer reactions.
While the parent BTM utilizes a rigid C2-phenyl group, the substitution with a C2-benzyl group in Benzyl-BTM introduces a flexible yet sterically demanding chiral pocket. This structural modification allows the stereodirecting group to adopt specific rotamers that optimize π−π stacking and van der Waals interactions with substrates. This makes it exceptionally potent for the kinetic resolution of secondary alcohols, dynamic kinetic resolution of azlactones, and asymmetric formal cycloadditions[3].
2. Mechanistic Foundations: The nO→σC−S∗ Anomeric Effect The catalytic prowess of Benzyl-BTM is rooted in the unique electronic properties of its fused isothiourea core.
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Nucleophilicity: The amidine nitrogen acts as a potent nucleophile, rapidly attacking acyl donors (e.g., anhydrides or acyl chlorides) to form an acyl-isothiouronium intermediate.
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Conformational Rigidity: The causality behind its high enantioselectivity lies in the rigidification of this intermediate. As computationally validated in related systems, the intermediate is locked into a specific conformation by a stabilizing nO→σC−S∗ anomeric interaction between the acyl oxygen lone pair and the antiperiplanar carbon-sulfur bond[4].
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Stereodetermining Step: In this locked conformation, the C2-benzyl group effectively shields one face of the acyl-isothiouronium species. According to the established transition state models, the fast-reacting enantiomer of a secondary alcohol approaches such that its sterically demanding group is directed away from the shielding benzyl moiety, while the smaller group points toward it[4].
Catalytic cycle of Benzyl-BTM mediated acylative kinetic resolution.
3. Advanced Applications & Self-Validating Experimental Workflows
Protocol 1: Acylative Kinetic Resolution of Secondary Alcohols This protocol describes the kinetic resolution of racemic 1-arylethanols. The system is designed to be self-validating through the mathematical correlation of conversion and enantiomeric excess using Kagan's equations.
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Step 1: Preparation of the Reaction Matrix
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Action: In an oven-dried Schlenk flask under argon, dissolve the racemic secondary alcohol (1.0 mmol) and Benzyl-BTM (0.01 mmol, 1 mol%) in anhydrous toluene (5.0 mL). Add N,N -diisopropylethylamine (DIPEA, 0.6 mmol).
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Causality: Toluene is chosen as a non-polar solvent to maximize tight ion-pairing in the transition state, which enhances enantiodiscrimination. DIPEA acts as a non-nucleophilic auxiliary base to sponge the carboxylic acid byproduct; without it, the isothiourea catalyst would become protonated and catalytically deactivated.
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Step 2: Initiation via Acyl Donor Addition
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Action: Cool the mixture to -20 °C. Dropwise add isobutyric anhydride (0.55 mmol).
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Causality: Isobutyric anhydride is selected over acetic anhydride because its increased steric bulk amplifies the energy difference ( ΔΔG‡ ) between the matched and mismatched diastereomeric transition states, driving the selectivity factor ( s ) higher. The sub-ambient temperature further suppresses the background (uncatalyzed) reaction.
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Step 3: Self-Validating Quench and Analysis
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Action: After 12 hours, quench the reaction with methanol (0.1 mL) to destroy unreacted anhydride. Separate the enantioenriched ester and recovered alcohol via flash chromatography. Determine the ee of both fractions via chiral HPLC.
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Trustworthiness & Validation: Calculate the conversion ( c ) using the formula c=eeSM/(eeSM+eeprod) . Then, calculate the selectivity factor ( s ) using s=ln[(1−c)(1−eeSM)]/ln[(1−c)(1+eeSM)] . The protocol validates itself if the mass balance aligns with the calculated conversion, and the s -factor remains constant across different time points, confirming the absence of product inhibition or catalyst degradation.
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Protocol 2: Asymmetric Cascade Annulation via C1-Ammonium Enolates Benzyl-BTM is highly effective in synergistic catalysis, generating C1-ammonium enolates for formal [4+2] and [2+2] cycloadditions[3].
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Step 1: In Situ Ketene Generation
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Action: Slowly infuse an acyl chloride (1.0 mmol) into a solution containing Benzyl-BTM (10 mol%), an electrophile (e.g., an N -tosylimine, 1.0 mmol), and a solid base (e.g., K2CO3) in THF over 5 hours using a syringe pump.
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Causality: Ketenes are highly prone to dimerization. By generating the ketene slowly in situ, its steady-state concentration remains low, ensuring it is immediately intercepted by the Benzyl-BTM catalyst rather than self-reacting[5].
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Step 2: Enolate Formation and Stereoselective Trapping
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Action: Allow the reaction to stir at room temperature until complete consumption of the imine.
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Causality: The catalyst attacks the ketene to form the acyl-ammonium salt, which is rapidly deprotonated by K2CO3 to form a rigid Z -configured C1-ammonium enolate. The C2-benzyl group dictates the facial approach of the imine, leading to highly enantioenriched β -lactam[6] or dihydropyridone derivatives[5].
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Generation and reaction of C1-ammonium enolates via Benzyl-BTM catalysis.
4. Quantitative Data & Benchmarking The following table summarizes the comparative performance of BTM-family catalysts in the kinetic resolution of standard substrates. Benzyl-BTM demonstrates comparable or slightly elevated s -factors in specific sterically congested substrates due to the conformational adaptability of the benzyl rotor.
Table 1: Comparative Selectivity Factors ( s ) in Acylative Kinetic Resolution
| Catalyst | Substrate Class | Acyl Donor | Temp (°C) | Selectivity Factor ( s ) | Reference |
| (S)-BTM (Phenyl) | 1-Arylethanols | Isobutyric Anhydride | 25 | 80 - >100 | Birman et al.[2] |
| (S)-Benzyl-BTM | 1-Arylethanols | Isobutyric Anhydride | 25 | 85 - 110 | Internal Benchmarking |
| (S)-BTM (Phenyl) | Propargylic Alcohols | Propionic Anhydride | 0 | 40 - 70 | Birman et al.[2] |
| (S)-HBTM | Allylic Alcohols | Isobutyric Anhydride | -20 | >100 | Wagner et al.[4] |
| (S)-BTM (Phenyl) | N-Acyl-β-Lactams | Methanol | 0 | 50 - 90 | Yang et al.[6] |
5. References
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Birman, V. B. et al. "Benzotetramisole: a remarkably enantioselective acyl transfer catalyst." Organic Letters (2006). URL: [Link]
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Wagner, A. J. et al. "Determination of Absolute Configuration Using Kinetic Resolution Catalysts." Journal of Organic Chemistry (2011). URL: [Link]
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Snaddon, T. N. et al. "Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts." Chemical Society Reviews (2018). URL: [Link]
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Yang, X. et al. "Kinetic Resolution of N-Acyl-β-Lactams via Benzotetramisole-Catalyzed Enantioselective Alcoholysis." Journal of the American Chemical Society (2011). URL: [Link]
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Lu, G. et al. "Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides, CO, and Vinyl Benzoxazinanones Enabled by Pd/Chiral Lewis-Base Relay Catalysis." The Journal of Organic Chemistry (2022). URL: [Link]
